N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the dioxino group: This step involves the cyclization of the benzimidazole intermediate with appropriate reagents to form the dioxino ring.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Final acetamide formation: The final step involves the acylation of the intermediate with 3-chlorophenyl acetic acid or its derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the production of agrochemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylated compounds: Compounds with the trifluoromethyl group, known for their enhanced biological activity.
Uniqueness
N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H13ClF3N3O3 |
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Molecular Weight |
411.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C18H13ClF3N3O3/c19-10-2-1-3-11(6-10)23-16(26)9-25-13-8-15-14(27-4-5-28-15)7-12(13)24-17(25)18(20,21)22/h1-3,6-8H,4-5,9H2,(H,23,26) |
InChI Key |
MLIFOCAXZWKRSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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